molecular formula C16H13BrN2OS2 B2568782 N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide CAS No. 941883-21-2

N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide

Cat. No.: B2568782
CAS No.: 941883-21-2
M. Wt: 393.32
InChI Key: NPMSXPQFCVWCCE-UHFFFAOYSA-N
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Description

N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide is a complex organic compound featuring a thiazole ring, a bromobenzene group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide typically involves multiple steps, starting with the preparation of the thiazole core One common approach is the cyclization of 2-aminothiophenol with α-bromoacetophenone under acidic conditions to form the thiazole ring

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors or batch processes to ensure scalability and cost-effectiveness. Advanced techniques such as microwave-assisted synthesis and green chemistry principles can be employed to optimize reaction conditions and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the bromobenzene group to produce aniline derivatives.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid) are commonly used.

  • Reduction: Reducing agents like iron powder or hydrogen gas in the presence of a catalyst are employed.

  • Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Aniline derivatives.

  • Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its thiazole ring makes it a versatile intermediate in organic synthesis.

Biology: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide has shown potential as an antimicrobial agent, exhibiting activity against various bacterial strains. It can also be explored for its antifungal and antiviral properties.

Medicine: This compound has been studied for its potential use in cancer therapy. Its ability to inhibit certain enzymes or pathways involved in cancer cell proliferation makes it a candidate for drug development.

Industry: In the materials science field, this compound can be used in the design of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism by which N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide exerts its effects involves interactions with specific molecular targets. For example, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer therapy, it may interfere with signaling pathways that regulate cell growth and apoptosis.

Molecular Targets and Pathways:

  • Enzyme inhibition: Targeting specific bacterial enzymes involved in cell wall synthesis or metabolic processes.

  • Signaling pathways: Interfering with pathways such as the MAPK/ERK pathway or PI3K/Akt pathway in cancer cells.

Comparison with Similar Compounds

  • N-(4-bromophenyl)thiazol-2-yl-2-chloroacetamide

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-methoxyacetamide

  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-hydroxyacetamide

Uniqueness: N-(4-bromobenzo[d]thiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide stands out due to its unique combination of functional groups, which contribute to its diverse biological activities and potential applications. Its methylthiophenyl group, in particular, adds to its chemical reactivity and biological significance.

Properties

IUPAC Name

N-(4-bromo-1,3-benzothiazol-2-yl)-2-(4-methylsulfanylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BrN2OS2/c1-21-11-7-5-10(6-8-11)9-14(20)18-16-19-15-12(17)3-2-4-13(15)22-16/h2-8H,9H2,1H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPMSXPQFCVWCCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CC(=O)NC2=NC3=C(S2)C=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BrN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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